molecular formula C14H16N4 B14201112 6-Phenyl-3-(piperidin-1-yl)-1,2,4-triazine CAS No. 831218-34-9

6-Phenyl-3-(piperidin-1-yl)-1,2,4-triazine

Cat. No.: B14201112
CAS No.: 831218-34-9
M. Wt: 240.30 g/mol
InChI Key: PKYPOHNDGUROIM-UHFFFAOYSA-N
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Description

6-Phenyl-3-(piperidin-1-yl)-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with a phenyl group and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-3-(piperidin-1-yl)-1,2,4-triazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of phenylhydrazine with a suitable nitrile or amidine under acidic or basic conditions to form the triazine ring. The piperidinyl group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-3-(piperidin-1-yl)-1,2,4-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the triazine ring or the substituents.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the triazine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

6-Phenyl-3-(piperidin-1-yl)-1,2,4-triazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-Phenyl-3-(piperidin-1-yl)-1,2,4-triazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Phenyl-3-(piperidin-1-ylcarbonyl)-1,2,4-triazine: A similar compound with a carbonyl group instead of a direct piperidinyl substitution.

    6-Phenyl-3-(morpholin-1-yl)-1,2,4-triazine: A compound with a morpholine ring instead of a piperidine ring.

    6-Phenyl-3-(pyrrolidin-1-yl)-1,2,4-triazine: A compound with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

6-Phenyl-3-(piperidin-1-yl)-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidinyl group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for drug discovery and materials science.

Properties

CAS No.

831218-34-9

Molecular Formula

C14H16N4

Molecular Weight

240.30 g/mol

IUPAC Name

6-phenyl-3-piperidin-1-yl-1,2,4-triazine

InChI

InChI=1S/C14H16N4/c1-3-7-12(8-4-1)13-11-15-14(17-16-13)18-9-5-2-6-10-18/h1,3-4,7-8,11H,2,5-6,9-10H2

InChI Key

PKYPOHNDGUROIM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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